molecular formula C24H11Cl3Si B14178048 Trichloro(coronen-1-YL)silane CAS No. 877932-33-7

Trichloro(coronen-1-YL)silane

Cat. No.: B14178048
CAS No.: 877932-33-7
M. Wt: 433.8 g/mol
InChI Key: HEHQCCGQCVLENW-UHFFFAOYSA-N
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Description

Trichloro(coronen-1-yl)silane is a hypothetical or niche organosilicon compound featuring a coronene moiety (a polycyclic aromatic hydrocarbon with 7 fused benzene rings) bonded to a trichlorosilyl (-SiCl₃) group. The trichlorosilyl group enables reactivity typical of chlorosilanes, such as hydrolysis to form siloxanes or grafting onto surfaces .

Properties

CAS No.

877932-33-7

Molecular Formula

C24H11Cl3Si

Molecular Weight

433.8 g/mol

IUPAC Name

trichloro(coronen-1-yl)silane

InChI

InChI=1S/C24H11Cl3Si/c25-28(26,27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H

InChI Key

HEHQCCGQCVLENW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloro(coronen-1-YL)silane typically involves the reaction of coronenyl derivatives with trichlorosilane under controlled conditions. One common method is the direct chlorination of coronenylsilane precursors using trichlorosilane in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination reactors where coronenylsilane is exposed to trichlorosilane gas. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Trichloro(coronen-1-YL)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The compound can be reduced to form coronenylsilane derivatives.

    Oxidation Reactions: Oxidative processes can convert this compound into silanol or siloxane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl or aryl halides in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of coronenylsilane derivatives with various functional groups.

    Reduction: Production of coronenylsilane.

    Oxidation: Generation of silanol or siloxane compounds.

Scientific Research Applications

Trichloro(coronen-1-YL)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.

    Biology: Employed in the development of bio-compatible materials and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which trichloro(coronen-1-YL)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the coronenyl group provides stability and enhances the compound’s reactivity. The pathways involved include the formation of intermediate siloxane or silanol species, which can further react to form more complex structures.

Comparison with Similar Compounds

(a) Alkyl-Substituted Trichlorosilanes

  • Trichloro(octyl)silane (C₈H₁₇-SiCl₃):

    • Applications : Hydrophobic modification of poly(ethylene terephthalate) track-etched membranes (PET TeMs) for oil-water separation. Increased water contact angle (up to 130°) and reduced pore diameter were observed, depending on concentration and soaking time .
    • Key Properties : Long alkyl chains enhance hydrophobicity and self-assembly on surfaces.
  • Trichloro(hexyl)silane (C₆H₁₃-SiCl₃): Applications: Acts as a surfactant and reactant in silicon nanocrystal (Si NC) fabrication. Forms reverse micelles with SiCl₄ cores, enabling controlled nanoparticle synthesis .

(b) Fluorinated Trichlorosilanes

  • Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane (FOTS) (CF₃(CF₂)₅CH₂CH₂-SiCl₃):

    • Applications : Enhances liquid metal (LM) etching efficiency due to strong electron-withdrawing effects from fluorine. Used to create hydrophobic surfaces with ultra-low adhesion .
    • Comparison : Fluorinated chains impart higher chemical resistance and thermal stability compared to alkyl analogs.
  • Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane (PFOS) :

    • Properties : Forms rigid, liquid-like surfaces with distinct wetting behavior compared to flexible polymers like polydimethylsiloxane (PDMS) .

(c) Aryl-Substituted Trichlorosilanes

  • Trichloro(dichlorophenyl)silane (C₆H₃Cl₂-SiCl₃): Applications: Potential use in synthesizing aryl-functionalized siloxanes or as intermediates in organometallic reactions. Aromatic groups may stabilize the silicon center via resonance .

(d) Chlorinated Alkyl-Substituted Trichlorosilanes

  • Trichloro(3-chloropropyl)silane (Cl(CH₂)₃-SiCl₃): Synthesis: Produced via Rh-catalyzed hydrosilylation of allyl chloride with HSiCl₃, achieving >99% selectivity and high turnover numbers (TON = 140,000) . Applications: Intermediate in silicone polymers and coupling agents.

Key Comparative Data

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties References
Trichloro(octyl)silane C₈H₁₇ C₈H₁₇Cl₃Si 275.66 Hydrophobic membranes High contact angle, tunable pore size
FOTS CF₃(CF₂)₅CH₂CH₂ C₁₀H₄Cl₃F₁₃Si 535.64 Liquid metal etching Extreme hydrophobicity, thermal stability
Trichloro(hexyl)silane C₆H₁₃ C₆H₁₃Cl₃Si 235.60 Si NC fabrication Surfactant, micelle formation
Trichloro(dichlorophenyl)silane C₆H₃Cl₂ C₆H₃Cl₅Si 294.41 Chemical synthesis Aromatic stabilization
Trichloro(3-chloropropyl)silane Cl(CH₂)₃ C₃H₅Cl₄Si 228.39 Silicone intermediates High catalytic selectivity

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